molecular formula C17H15NO5 B14339912 Oxireno(5,6)benzo(1,2-f)quinoline-2,3-diol, 1a,2,3,9c-tetrahydro-, diacetate (ester), (1aalpha,2alpha,3beta,9calpha)- CAS No. 103620-29-7

Oxireno(5,6)benzo(1,2-f)quinoline-2,3-diol, 1a,2,3,9c-tetrahydro-, diacetate (ester), (1aalpha,2alpha,3beta,9calpha)-

Cat. No.: B14339912
CAS No.: 103620-29-7
M. Wt: 313.30 g/mol
InChI Key: ZMGDYATVDVLVFT-QZWWFDLISA-N
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Description

Oxireno(5,6)benzo(1,2-f)quinoline-2,3-diol, 1a,2,3,9c-tetrahydro-, diacetate (ester), (1aalpha,2alpha,3beta,9calpha)- is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system combining oxirene, benzoquinoline, and diol functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxireno(5,6)benzo(1,2-f)quinoline-2,3-diol, 1a,2,3,9c-tetrahydro-, diacetate (ester), (1aalpha,2alpha,3beta,9calpha)- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves esterification to form the diacetate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Oxireno(5,6)benzo(1,2-f)quinoline-2,3-diol, 1a,2,3,9c-tetrahydro-, diacetate (ester), (1aalpha,2alpha,3beta,9calpha)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized quinones, reduced quinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

Oxireno(5,6)benzo(1,2-f)quinoline-2,3-diol, 1a,2,3,9c-tetrahydro-, diacetate (ester), (1aalpha,2alpha,3beta,9calpha)- has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Properties

CAS No.

103620-29-7

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

[(11R,12S,13S,15S)-11-acetyloxy-14-oxa-6-azatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2(7),3,5,8-pentaen-12-yl] acetate

InChI

InChI=1S/C17H15NO5/c1-8(19)21-14-11-5-6-12-10(4-3-7-18-12)13(11)15-17(23-15)16(14)22-9(2)20/h3-7,14-17H,1-2H3/t14-,15+,16+,17+/m1/s1

InChI Key

ZMGDYATVDVLVFT-QZWWFDLISA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]2[C@@H](O2)C3=C([C@H]1OC(=O)C)C=CC4=C3C=CC=N4

Canonical SMILES

CC(=O)OC1C2C(O2)C3=C(C1OC(=O)C)C=CC4=C3C=CC=N4

Origin of Product

United States

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